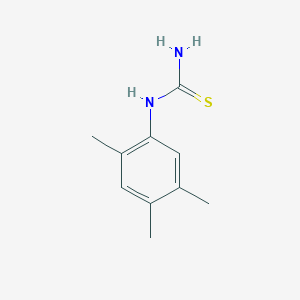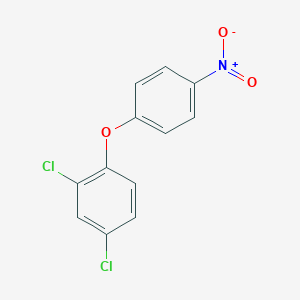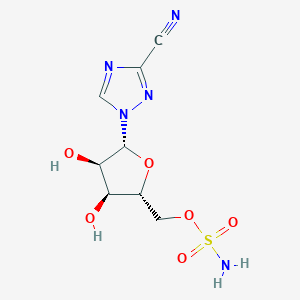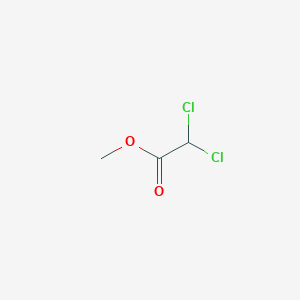
メチルジクロロ酢酸
概要
説明
Methyl dichloroacetate is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a colorless liquid with a pungent odor and is known for its role as a reagent in organic synthesis. The compound is also referred to as dichloroacetic acid methyl ester and is used in various chemical reactions due to its reactivity.
科学的研究の応用
Methyl dichloroacetate is used in various scientific research applications, including:
Chemistry: It is employed in the synthesis of bicyclic chlorocyclopropane and as a difunctional initiator during atom transfer radical polymerization of methyl or n-butyl acrylate.
Biology: It is used in the chemical modification of STn antigen for the enhancement of synthetic carbohydrate vaccines.
Industry: It is used as a reagent in the olefination of aldehydes and other organic synthesis reactions
作用機序
Target of Action
Methyl dichloroacetate (MDCA) primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of metabolic pathways, particularly in the conversion of pyruvate to acetyl coenzyme A (acetyl-CoA), a key step in the citric acid cycle .
Mode of Action
MDCA interacts with its target enzyme by inhibiting its activity . This inhibition leads to an increase in the activity of the pyruvate dehydrogenase complex, thereby promoting the conversion of pyruvate to acetyl-CoA .
Biochemical Pathways
The primary biochemical pathway affected by MDCA is the glycolytic pathway . By inhibiting pyruvate dehydrogenase kinase, MDCA shifts the cell’s metabolism away from glycolysis and towards glucose oxidation . This shift affects downstream processes, including the citric acid cycle and the electron transport chain, ultimately leading to increased production of ATP, the cell’s main source of energy .
Pharmacokinetics
It is known that mdca can cause a reversible peripheral neuropathy, which may be related to thiamine deficiency .
Result of Action
The molecular and cellular effects of MDCA’s action include a decrease in lactic acid production and an increase in ATP production . These changes can have various effects on the cell, depending on the cell type and the specific metabolic pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MDCA. For example, the rate coefficient of the gas-phase reaction of MDCA with Cl atoms was obtained at 298 K and atmospheric pressure . The reaction of MDCA with Cl atoms occurs via H-atom abstraction at the alkyl groups . The atmospheric implications of the reactions were assessed by the estimation of the tropospheric lifetime of τCl = 3 years . In addition, an acidification potential of 0.45 was estimated, suggesting a possible impact of the emission of MDCA on the rainfall acidification .
生化学分析
Biochemical Properties
Methyl dichloroacetate undergoes base-catalyzed condensation with aliphatic α-haloaldehydes . It also participates in nucleophilic substitution reactions with nitro (pentafluorosulfanyl)benzenes . These reactions indicate that Methyl dichloroacetate can interact with various enzymes, proteins, and other biomolecules, altering their functions and participating in complex biochemical pathways.
Cellular Effects
Methyl dichloroacetate has been found to influence cellular functions in various ways. For instance, it has been associated with changes in gene expression and DNA methylation linked to carcinogenic effects . It also appears to influence metabolic pathways, shifting cancer cells’ metabolism away from the Warburg effect towards oxidative phosphorylation, leading to increased ROS production and subsequent cell death .
Molecular Mechanism
The molecular mechanism of Methyl dichloroacetate involves its interaction with biomolecules at the molecular level. It acts as a difunctional initiator during atom transfer radical polymerization of methyl or n-butyl acrylate . This indicates that Methyl dichloroacetate can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Methyl dichloroacetate can change over time in laboratory settings. For instance, transcriptomic changes were most robust with concurrent or adjacent timepoints after exposure was withdrawn . This suggests that Methyl dichloroacetate may have long-term effects on cellular function, potentially influencing the stability and degradation of other compounds in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl dichloroacetate can vary with different dosages in animal models. For example, dichloroacetate has been shown to prevent restenosis in preclinical animal models of vessel injury
Metabolic Pathways
Methyl dichloroacetate is involved in several metabolic pathways. It has been associated with the diastereoselective synthesis of bicyclic chlorocyclopropane . This suggests that Methyl dichloroacetate interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: Methyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, methyl dichloroacetate is produced by reacting dichloroacetic acid with methanol in the presence of a solid acid catalyst. This method is efficient and yields a high purity product .
化学反応の分析
Types of Reactions: Methyl dichloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as nitro (pentafluorosulfanyl)benzenes.
Cycloaddition: It participates in azide-alkyl halide cycloaddition reactions.
Radical Addition: It is involved in atom transfer radical addition reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nitro (pentafluorosulfanyl)benzenes under mild conditions.
Cycloaddition: Requires azides and alkyl halides under specific conditions.
Radical Addition: Utilizes radical initiators and specific catalysts.
Major Products:
Nucleophilic Substitution: Produces substituted benzenes.
Cycloaddition: Forms cycloaddition products.
Radical Addition: Yields addition products such as neodysidenin .
類似化合物との比較
Methyl dichloroacetate can be compared with other similar compounds such as:
Ethyl dichloroacetate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl chloroacetate: Contains only one chlorine atom compared to two in methyl dichloroacetate.
Dichloroacetic acid: The parent acid of methyl dichloroacetate, lacking the ester group.
Uniqueness: Methyl dichloroacetate is unique due to its specific reactivity and applications in various chemical reactions and industrial processes. Its ability to participate in nucleophilic substitution, cycloaddition, and radical addition reactions makes it a versatile reagent in organic synthesis .
特性
IUPAC Name |
methyl 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMLRUAPIDAGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
| Record name | METHYL DICHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059433 | |
| Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl dichloroacetate appears as a colorless liquid with an ethereal odor. Combustible. Flash point 176 °F. Corrosive to metals and tissue. Used to make other chemicals., Colorless liquid with an ethereal odor; [CAMEO] | |
| Record name | METHYL DICHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl dichloroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
289 °F at 760 mmHg (USCG, 1999) | |
| Record name | METHYL DICHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
176 °F (USCG, 1999) | |
| Record name | METHYL DICHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.3774 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | METHYL DICHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
4.5 [mmHg] | |
| Record name | Methyl dichloroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
116-54-1 | |
| Record name | METHYL DICHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl dichloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL DICHLOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2-dichloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dichloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DICHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7W497BZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-62 °F (USCG, 1999) | |
| Record name | METHYL DICHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl dichloroacetate?
A1: The molecular formula of Methyl dichloroacetate is C3H4Cl2O2, and its molecular weight is 156.98 g/mol. []
Q2: How is Methyl dichloroacetate synthesized?
A2: Several synthetic routes exist for Methyl dichloroacetate:
- Hydrodechlorination: Methyl dichloroacetate can be produced by selectively hydrodechlorinating mixed esters derived from chloroacetic acid using a palladium catalyst. This method allows for high conversion rates and selectivity. []
- Reaction of Methyl dichloroacetate with sodium hydroxide: This method involves reacting Methyl dichloroacetate with an excess of sodium hydroxide in methanol, followed by neutralization and hydrolysis. Optimal conditions for this reaction include a specific molar ratio of reactants, temperature, and reaction time to achieve a high yield of glyoxylic acid. []
- Microwave irradiation: Using microwave irradiation in the synthesis significantly reduces the reaction time compared to conventional heating while achieving similar yields of glyoxylic acid. []
Q3: What are some applications of Methyl dichloroacetate in organic synthesis?
A3: Methyl dichloroacetate serves as a versatile building block in organic synthesis:
- Synthesis of Glyoxylic acid: It is a key starting material for synthesizing glyoxylic acid, a valuable compound with various industrial applications. [, ]
- Preparation of Allantoin: Methyl dichloroacetate can be used in a multistep synthesis to produce allantoin, an important compound found in various skincare and pharmaceutical products. []
- Darzens condensation: It reacts with aldehydes under Darzens condensation conditions to yield α-aryl-α-chloro-α-hydroxyalkanoates. []
- Formation of Functionalized Polytriazoles: It participates in one-pot sequential reactions involving azide-alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA), leading to the synthesis of functionalized triazoles. [, ]
Q4: Can Methyl dichloroacetate participate in cycloaddition reactions?
A4: Yes, Methyl dichloroacetate undergoes Michael-initiated ring-closing reactions with alkenes containing electron-withdrawing groups, leading to cycloaddition products. []
Q5: What is the conformational preference of Methyl dichloroacetate in the gas phase?
A5: Gas-phase electron diffraction data and ab initio calculations reveal that Methyl dichloroacetate exists as two conformers in the gas phase: a syn conformer (53%) and a gauche conformer (47%). []
Q6: Is Methyl dichloroacetate compatible with polymerization reactions?
A6: Yes, Methyl dichloroacetate acts as a bifunctional initiator in the polymerization of styrene and methyl methacrylate, enabling the synthesis of telechelic polymers. [, ]
Q7: Can Methyl dichloroacetate be used in microencapsulation techniques?
A7: Yes, Methyl dichloroacetate's excellent solvency for poly(lactic-co-glycolic acid) (PLGA) and its ability to undergo ammonolysis make it suitable for preparing PLGA microspheres loaded with drugs like risperidone. []
Q8: How does Methyl dichloroacetate interact with cytochrome P450 enzymes?
A8: Methyl dichloroacetate acts as a mechanism-based inactivator of cytochrome P450 enzymes, particularly the major phenobarbital-inducible isozyme in rat liver (PB-B). This inactivation leads to a time- and NADPH-dependent decrease in enzyme activity, often accompanied by heme loss. []
Q9: Are there any potential applications for dichloroacetamides in medicinal chemistry?
A9: Research suggests that dichloroacetic acid derivatives, including dichloroacetamides, might possess antitumor properties. Studies have shown their potential as metabolic cytoprotectors and apoptosis inducers. The synthesis and evaluation of novel dichloroacetamide derivatives are ongoing to discover new antitumor agents. []
Q10: What is the role of Methyl dichloroacetate in synthesizing Florfenicol?
A10: Methyl dichloroacetate serves as a crucial reagent in the final step of Florfenicol synthesis. It reacts with the hydrolyzed intermediate, introducing the dichloroacetyl group to the final Florfenicol molecule. [, ]
Q11: What is known about the safety profile of Methyl dichloroacetate?
A11: Methyl dichloroacetate exhibits toxicity and can act as a mechanism-based inactivator of cytochrome P450 enzymes. Its use in pharmaceutical applications requires careful consideration and further research to ensure safety. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
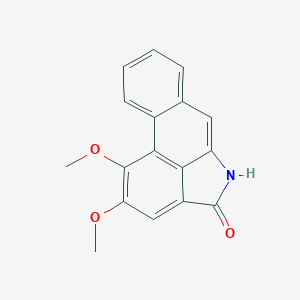
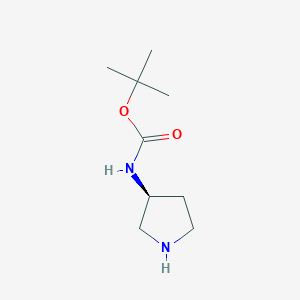

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)



![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
